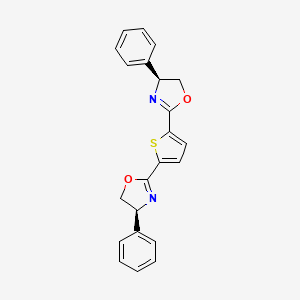![molecular formula C13H16N2O3 B12875864 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)- CAS No. 61195-06-0](/img/structure/B12875864.png)
5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Dimethylamino)methyl)-3-(4-methoxyphenyl)isoxazol-5(2H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)-3-(4-methoxyphenyl)isoxazol-5(2H)-one typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method can be particularly useful for scaling up the production of isoxazole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
4-((Dimethylamino)methyl)-3-(4-methoxyphenyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoxazole derivatives with altered functional groups, while substitution reactions can introduce new substituents to the isoxazole ring .
Wissenschaftliche Forschungsanwendungen
4-((Dimethylamino)methyl)-3-(4-methoxyphenyl)isoxazol-5(2H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 4-((Dimethylamino)methyl)-3-(4-methoxyphenyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 4-(4-Methoxyphenyl)isoxazol-5-amine
- 3-(4-Methoxyphenyl)isoxazol-5(2H)-one
Uniqueness
What sets 4-((Dimethylamino)methyl)-3-(4-methoxyphenyl)isoxazol-5(2H)-one apart from other isoxazole derivatives is the presence of the dimethylamino group, which can enhance its reactivity and biological activity. This unique structural feature makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
61195-06-0 |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C13H16N2O3/c1-15(2)8-11-12(14-18-13(11)16)9-4-6-10(17-3)7-5-9/h4-7,14H,8H2,1-3H3 |
InChI-Schlüssel |
TYAADEVZCLNTEE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(NOC1=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


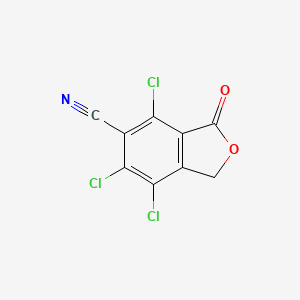

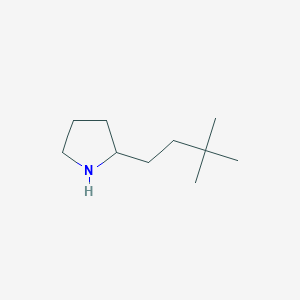

![4-[(2Z)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B12875805.png)
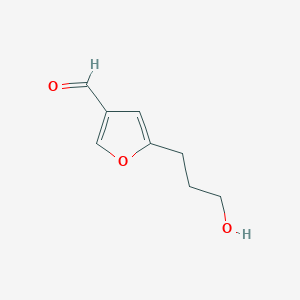
![4-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875820.png)

![2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12875826.png)

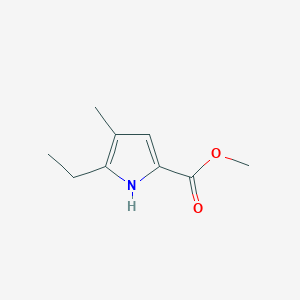

![(R)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12875860.png)
